molecular formula C9H18N4S B4132489 N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea

N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea

Cat. No. B4132489
M. Wt: 214.33 g/mol
InChI Key: GSWCGFDRHRZWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea (CMPTU) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPTU belongs to the class of thiourea compounds and has been studied for its effects on various biological pathways.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By enhancing GABA receptor activity, N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea may reduce neuronal excitability and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in neuronal excitability and pain perception. N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea has been shown to modulate the activity of ion channels, which play a crucial role in neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea in lab experiments is its specificity for GABA receptors. This allows researchers to study the effects of GABA receptor modulation on various biological pathways. However, one of the limitations of using N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is its potential use in the treatment of anxiety disorders. N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have anxiolytic effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of epilepsy. N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have anticonvulsant effects in animal models, and further research is needed to determine its potential as an antiepileptic drug. Finally, there is interest in developing more soluble analogs of N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea that can be used in a wider range of experiments.
In conclusion, N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea is a promising compound that has potential therapeutic applications. Its specificity for GABA receptors and its ability to modulate various biological pathways make it an attractive target for further research. By understanding its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can gain a better understanding of its potential as a therapeutic agent.

Scientific Research Applications

N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have antinociceptive, anticonvulsant, and antidepressant effects in animal models. N-cyclopropyl-N'-(4-methyl-1-piperazinyl)thiourea has also been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and epilepsy.

properties

IUPAC Name

1-cyclopropyl-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4S/c1-12-4-6-13(7-5-12)11-9(14)10-8-2-3-8/h8H,2-7H2,1H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWCGFDRHRZWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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